
N-(4-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BMB-3C, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of dihydropyridine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The development of novel synthetic routes and the characterization of bromophenol derivatives, including those with dihydropyridine structures, are crucial for expanding the applications of these compounds in medicinal chemistry and materials science. For instance, the synthesis of bromophenol derivatives from marine sources has been studied for their antioxidant activities, showcasing the potential of natural products as leads for drug development (Duan, Li, & Wang, 2007). Similarly, innovative synthetic strategies have led to the creation of novel bromophenol compounds with diverse biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Biological Activities
Bromophenol derivatives have been extensively explored for their biological activities, including antioxidant, anticholinergic, and enzyme inhibitory effects. Studies have demonstrated the antioxidant potential of these compounds, comparing favorably with standard antioxidants, and have explored their activities against cholinergic enzymes, which are of interest for treating diseases like Alzheimer's (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018). Furthermore, the inhibitory effects of bromophenol derivatives on carbonic anhydrase isoenzymes highlight their potential in designing inhibitors for managing conditions such as glaucoma and certain types of edema (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
Applications in Drug Discovery and Development
The research into bromophenol derivatives, including dihydropyridine carboxamides, extends into their applications in drug discovery, with studies focusing on their potential as antimalarial, anticancer, and antimicrobial agents. For example, benzothiophene carboxamide derivatives have been identified as inhibitors of Plasmodium falciparum enoyl‐ACP reductase, suggesting their application in developing antimalarial therapies (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011). Additionally, the exploration of novel synthetic pathways and the characterization of these compounds' biological activities underscore the ongoing interest in developing new therapeutics based on dihydropyridine and bromophenol scaffolds.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-4-6-15(7-5-14)13-23-12-2-3-18(20(23)25)19(24)22-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMZMSOXQYRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2897303.png)
![benzyl 6'-amino-5'-cyano-3'-methyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2897304.png)
![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide](/img/structure/B2897307.png)
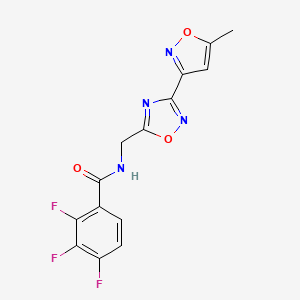
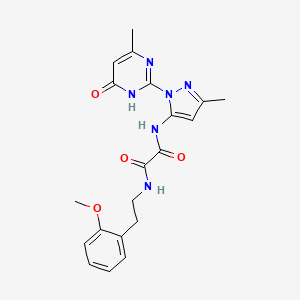
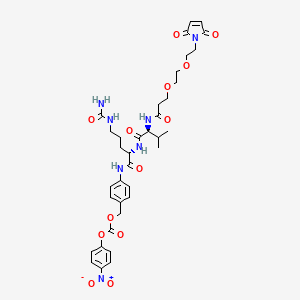
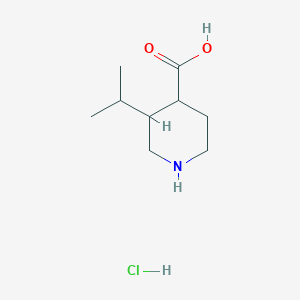
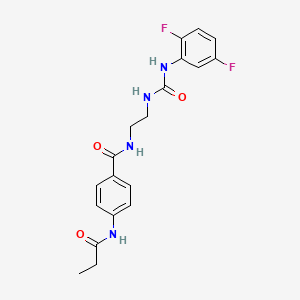
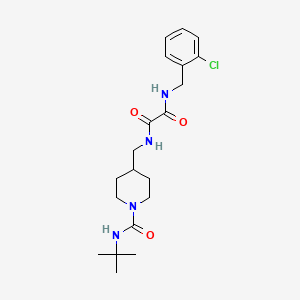
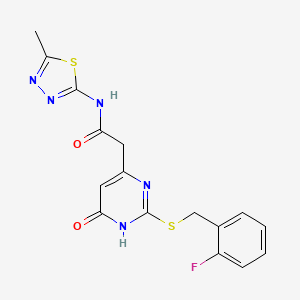
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2897321.png)
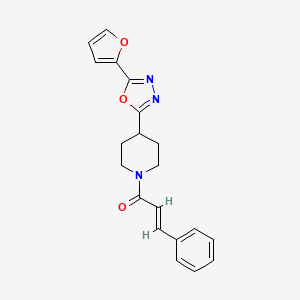
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)